[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester
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Overview
Description
1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid typically involves the reaction of 1,4’-bipiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium borohydride and sodium borohydride are frequently used.
Substitution: Trifluoroacetic acid and hydrochloric acid in methanol are commonly employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drug candidates and other therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The Boc group can be removed under acidic conditions, which involves protonation of the carbonyl oxygen, elimination of the tert-butyl group, and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)isonipecotic acid
- tert-Butyloxycarbonyl-protected amino acids
- tert-Butyloxycarbonyl-protected heteroarenes
Uniqueness
1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid is unique due to its specific structure, which includes a bipiperidine backbone. This structure provides distinct steric and electronic properties that can influence its reactivity and the stability of the Boc-protected amine .
Properties
Molecular Formula |
C16H27N2O4- |
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Molecular Weight |
311.40 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18-10-6-13(7-11-18)17-8-4-12(5-9-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20)/p-1 |
InChI Key |
XMPDUWSSDFAKRT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)[O-] |
Origin of Product |
United States |
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